Microtubule inhibitor 4
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Overview
Description
Microtubule inhibitor 4 is a compound that interferes with the function of microtubules, which are essential components of the cytoskeleton in eukaryotic cells. Microtubules play a critical role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. By inhibiting microtubule dynamics, this compound can disrupt these processes, making it a valuable tool in scientific research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Microtubule inhibitor 4 typically involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The specific synthetic route and reaction conditions can vary depending on the desired chemical structure and functional groups of the inhibitor. Commonly used reagents in the synthesis include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistent quality and purity of the final product. This process often requires optimization of reaction conditions, purification techniques, and quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Microtubule inhibitor 4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups of the inhibitor.
Substitution: Substitution reactions can introduce different substituents onto the inhibitor’s core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new substituents, potentially enhancing the inhibitor’s activity or selectivity.
Scientific Research Applications
Microtubule inhibitor 4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study microtubule dynamics and interactions with other cellular components.
Biology: Employed in cell biology research to investigate the role of microtubules in cell division, intracellular transport, and cell shape maintenance.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to disrupt cell division in rapidly proliferating cancer cells.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting microtubule-related diseases.
Mechanism of Action
Microtubule inhibitor 4 exerts its effects by binding to specific sites on the microtubule, preventing the polymerization or depolymerization of tubulin dimers. This disruption of microtubule dynamics interferes with essential cellular processes, such as mitosis, leading to cell cycle arrest and apoptosis in rapidly dividing cells. The molecular targets of this compound include tubulin proteins and associated regulatory proteins involved in microtubule dynamics.
Comparison with Similar Compounds
Microtubule inhibitor 4 can be compared with other microtubule-targeting agents, such as taxanes, vinca alkaloids, and epothilones. While all these compounds disrupt microtubule dynamics, this compound may have unique structural features or binding sites that confer distinct advantages, such as improved selectivity or reduced toxicity.
List of Similar Compounds
Taxanes: Paclitaxel, Docetaxel
Vinca Alkaloids: Vinblastine, Vincristine
Epothilones: Ixabepilone, Epothilone B
This compound stands out due to its specific binding interactions and potential for targeted therapeutic applications, making it a valuable addition to the arsenal of microtubule-targeting agents.
Properties
Molecular Formula |
C25H23FN4O3 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
(3Z,6Z)-3-[(5-tert-butyl-1H-imidazol-4-yl)methylidene]-6-[[3-(4-fluorophenoxy)phenyl]methylidene]piperazine-2,5-dione |
InChI |
InChI=1S/C25H23FN4O3/c1-25(2,3)22-19(27-14-28-22)13-21-24(32)29-20(23(31)30-21)12-15-5-4-6-18(11-15)33-17-9-7-16(26)8-10-17/h4-14H,1-3H3,(H,27,28)(H,29,32)(H,30,31)/b20-12-,21-13- |
InChI Key |
CALJDDPCVHTIDS-FDYZEBBJSA-N |
Isomeric SMILES |
CC(C)(C)C1=C(N=CN1)/C=C\2/C(=O)N/C(=C\C3=CC(=CC=C3)OC4=CC=C(C=C4)F)/C(=O)N2 |
Canonical SMILES |
CC(C)(C)C1=C(N=CN1)C=C2C(=O)NC(=CC3=CC(=CC=C3)OC4=CC=C(C=C4)F)C(=O)N2 |
Origin of Product |
United States |
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